Aspyridone A is a natural product found in Aspergillus nidulans with data available.
Aspyridone A
CAS No.:
Cat. No.: VC17958073
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO4 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C19H23NO4/c1-4-11(2)9-12(3)17(22)16-18(23)15(10-20-19(16)24)13-5-7-14(21)8-6-13/h5-8,10-12,21H,4,9H2,1-3H3,(H2,20,23,24)/t11-,12-/m0/s1 |
| Standard InChI Key | LIBKJCZUBOETPB-RYUDHWBXSA-N |
| Isomeric SMILES | CC[C@H](C)C[C@H](C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |
| Canonical SMILES | CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |
Introduction
Chemical Properties and Structural Features
Molecular Characteristics
Aspyridone A has a molecular weight of 329.4 g/mol and the IUPAC name 3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)pyridin-2(1H)-one . Key identifiers include:
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ChEBI ID: CHEBI:64704
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PubChem CID: 54710080
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SMILES: CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O
The compound’s stereochemistry is defined by the (2S,4S) configuration of the dimethylhexanoyl side chain, critical for its biological interactions .
Table 1: Key Chemical Data for Aspyridone A
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 329.4 g/mol |
| Melting Point | Not reported |
| Solubility | Likely polar organic solvents |
| Bioactivity | Cytotoxic (mild) |
Biosynthesis and Genetic Regulation
Gene Cluster and Pathway Activation
The aspyridone BGC (apd cluster) in A. nidulans spans ~30 kb and includes seven genes (apdA–apdG) . Key components are:
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ApdA: A highly reducing polyketide synthase (HR-PKS).
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ApdC: A nonribosomal peptide synthetase (NRPS) with an enoyl reductase (ER) domain.
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ApdE: Cytochrome P450 oxidase responsible for ring expansion and dephenylation .
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ApdR: A Zn(II)₂Cys₆ transcription factor that activates the cluster .
Overexpression of apdR under inducible promoters (e.g., alcA) upregulates the entire cluster, enabling aspyridone A production .
Biosynthetic Steps
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Polyketide Assembly: ApdA synthesizes a tetraketide chain using malonyl-CoA extender units.
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Peptide Bond Formation: ApdC incorporates a glycine residue, forming the PK-NRP hybrid backbone.
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Post-PKS Modifications:
Table 2: Key Genes in the apd Cluster
| Gene | Function | Impact of Deletion |
|---|---|---|
| apdA | HR-PKS for polyketide synthesis | No aspyridone production |
| apdC | NRPS with ER domain | Accumulation of early intermediates |
| apdE | P450 for ring expansion | Loss of dephenylated derivatives |
| apdR | Transcriptional activator | Cluster silencing |
Research Findings and Derivative Diversity
Heterologous Expression Studies
Heterologous expression of the apd cluster in Aspergillus oryzae yielded eight derivatives, revealing the pathway’s inherent plasticity :
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Aspyridone A (1): Primary product with a 2-pyridone core.
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Compounds 3–8: Dephenylated and hydroxylated variants generated via ApdE activity.
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Aspyridone B (2): Initially hypothesized as the end product but absent in heterologous systems, suggesting pathway arrest or alternative regulation .
Stereochemical Variability
ApdC’s enoyl reductase domain exhibits cycle-dependent stereoselectivity:
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First Reduction Cycle: Generates trans-configured double bonds.
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Second Cycle: Produces cis-configured bonds, underscoring enzymatic versatility .
Challenges and Future Directions
Unresolved Questions
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Regulatory Mechanisms: How epigenetic factors (e.g., chromatin remodeling) control apd cluster activation.
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ApdB Function: Biochemical validation of its proposed N-hydroxylase activity.
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Bioactivity Optimization: Semi-synthetic modification to enhance pharmacological properties.
Technological Advances
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CRISPR-Cas9 Editing: Precise manipulation of BGCs to overproduce aspyridone A.
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Omics Integration: Metabolomics-guided discovery of new derivatives.
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